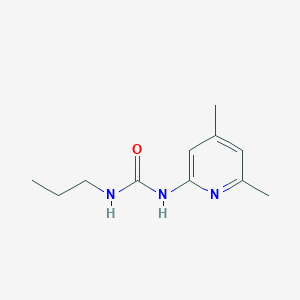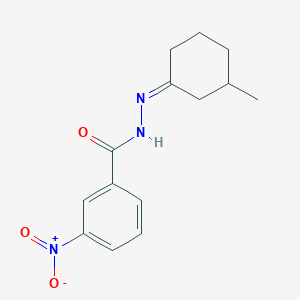![molecular formula C22H21N3O2 B5291936 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol, also known as PBOX-15, is a compound that has gained attention in the field of cancer research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol is not fully understood. However, it is believed to act by disrupting the function of mitochondria in cancer cells. This leads to the release of pro-apoptotic proteins, which activate the apoptotic pathway and ultimately result in cell death.
Biochemical and Physiological Effects:
4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol is its selectivity for cancer cells, which allows for the targeting of cancer cells while sparing normal cells. Another advantage is its ability to induce apoptosis in cancer cells, which is a desirable outcome for cancer therapy. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Orientations Futures
For research on 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol include further studies to elucidate its mechanism of action, optimization of its use as a therapeutic agent, and exploration of its potential in combination with other cancer therapies. Additionally, research on 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol could lead to the development of other compounds with similar selectivity for cancer cells and induction of apoptosis.
Méthodes De Synthèse
The synthesis of 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol involves the reaction of 2-methoxyphenol with 1-benzyl-1H-benzimidazole-2-carbaldehyde, followed by reduction with sodium borohydride. This results in the formation of 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol as a yellow solid with a melting point of 155-157°C.
Applications De Recherche Scientifique
4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol has shown potential as a therapeutic agent for the treatment of cancer. In vitro studies have demonstrated that 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol induces apoptosis (programmed cell death) in cancer cells, while sparing normal cells. 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol has also been shown to inhibit tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
4-[[(1-benzylbenzimidazol-2-yl)amino]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-27-21-13-17(11-12-20(21)26)14-23-22-24-18-9-5-6-10-19(18)25(22)15-16-7-3-2-4-8-16/h2-13,26H,14-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMSUYUUKMZXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5291854.png)
![3-({3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B5291862.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)

![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)
![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylcarbonyl]-2(1H)-pyridinone](/img/structure/B5291911.png)


![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)